N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide is a synthetic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, linked via a carboxamide group to a 2-(1H-indol-3-yl)ethyl side chain. This structure combines heterocyclic aromaticity (pyrimidine) with the indole moiety, a common pharmacophore in bioactive molecules.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-9-12(2)21-16(20-11)17(22)18-8-7-13-10-19-15-6-4-3-5-14(13)15/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLFMDLBDPLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NCCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative and the pyrimidine ring. The indole moiety can be synthesized through the Fischer indole synthesis, while the pyrimidine ring can be constructed using the Biginelli reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and cancer.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.
Receptors: It may bind to specific receptors, triggering signaling pathways that result in desired biological outcomes.
Comparison with Similar Compounds
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-3-methoxybenzamide ()
- Key Differences : Incorporates a 3-methoxybenzoyl group attached to the carbamimidoyl bridge.
(E)-N-((2-(1H-Indol-3-yl)ethylamino)(4,6-dimethylpyrimidin-2-ylamino)methylene)-2-(1,3-dioxoisoindolin-2-yl)propanamide ()
- Key Differences : Features a 1,3-dioxoisoindolin-2-yl-propanamide substituent.
- Impact : The dioxoisoindoline group introduces electron-withdrawing properties, which could alter electronic distribution and hydrogen-bonding capacity. This modification is associated with improved metabolic stability in preliminary assays .
4,6-Dimethoxypyrimidin-2-amine–2-(1H-indol-3-yl)acetic Acid Co-crystal ()
- Key Differences : A co-crystal combining 4,6-dimethoxypyrimidin-2-amine and 2-(1H-indol-3-yl)acetic acid via N–H⋯O and O–H⋯N hydrogen bonds.
- The R₂²(8) hydrogen-bonding motif observed here is critical for stabilizing crystal lattices and may inform drug formulation strategies .
N-[2-(1H-Indol-3-yl)ethyl]-N-propylpropan-1-amine ()
- Key Differences : Replaces the pyrimidine-carboxamide core with a propylamine chain.
- Impact : Simplifies the structure but eliminates the pyrimidine’s hydrogen-bonding and aromatic interactions, reducing predicted target specificity.
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Molecular Formula : C17H18N4O3
Molecular Weight : 326.35 g/mol
IUPAC Name : N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide
Canonical SMILES : CN1C(=C(C(=O)N(C1=O)C)C=NCCC2=CNC3=CC=CC=C32)O
The biological activity of N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in cellular signaling pathways, which can lead to therapeutic effects in several disease models.
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 (vulvar carcinoma) | 15 | Induction of apoptosis via caspase activation |
| HeLa (cervical cancer) | 12 | Mitochondrial membrane potential disruption |
| MCF-7 (breast cancer) | 10 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. It inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 32 µg/mL | Fungicidal |
Case Studies
- In Vivo Studies on Tumor Models : In a study involving xenograft models, treatment with N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide resulted in a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for two weeks.
- Antibacterial Efficacy Against Resistant Strains : A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it effectively inhibited MRSA growth with an MIC comparable to standard antibiotics.
Research Findings
Recent research highlights the potential of N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide in various therapeutic applications:
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial for neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has been shown to reduce pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
